Home > Products > Screening Compounds P141981 > 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine - 126052-23-1

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Catalog Number: EVT-417887
CAS Number: 126052-23-1
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound characterized by a bicyclic structure that includes an imidazole and pyrazine moiety. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of a methyl group at the 3-position enhances its lipophilicity and may improve interactions with biological targets.

Source

This compound can be synthesized through various chemical methods, primarily involving cyclization reactions of suitable precursors. It is also available from specialized chemical suppliers and research institutions.

Classification

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine belongs to the class of imidazo[1,2-a]pyrazines, which are known for their significant roles in biological systems and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of 2-aminopyrazine with 1,3-dibromopropane. The reaction is usually conducted in dimethylformamide as a solvent under elevated temperatures to facilitate the cyclization process.

Technical Details

  1. Reagents:
    • 2-Aminopyrazine
    • 1,3-Dibromopropane
    • Potassium carbonate (base)
    • Dimethylformamide (solvent)
  2. Conditions:
    • Elevated temperature (reflux conditions)
    • Reaction time varies based on specific conditions but typically requires several hours for complete cyclization.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Molecular Structure Analysis

Structure

The molecular formula for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is C8H11N3C_8H_{11}N_3. Its structure features a bicyclic system where the imidazole and pyrazine rings are fused together with a methyl group attached at the 3-position.

Data

  • Molecular Weight: Approximately 149.19 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo several chemical reactions:

  1. Oxidation:
    • Can be oxidized to form N-oxides using reagents like potassium permanganate or hydrogen peroxide.
  2. Reduction:
    • Reduction reactions can be performed using lithium aluminum hydride to yield reduced derivatives.
  3. Substitution:
    • Nucleophilic substitution can occur where halogen groups are replaced by other nucleophiles such as amines or thiols.

Technical Details

  • Common Reagents:
    • Oxidizing agents (e.g., potassium permanganate)
    • Reducing agents (e.g., lithium aluminum hydride)
    • Substituting agents (e.g., halogenated derivatives)
Mechanism of Action

The mechanism of action for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific biological targets such as enzymes and receptors. Its bicyclic structure allows it to fit into active sites of proteins effectively:

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes by binding to their active sites.
  • Signal Transduction Modulation: Influences various metabolic pathways and signal transduction cascades.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites in its structure.
Applications

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several notable applications:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential as a ligand in biochemical assays and molecular biology studies.
  3. Medicine: Explored for therapeutic properties including antimicrobial and anticancer activities.
  4. Industry: Utilized in developing novel materials with specific electronic or optical properties.
Structural and Molecular Characterization

Bicyclic Architecture and Heterocyclic Features

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine features a fused bicyclic system consisting of a partially saturated six-membered pyrazine ring annulated with a five-membered imidazole moiety. The core scaffold incorporates bridgehead nitrogen atoms at positions 1 and 8, creating a rigid, planar imidazole ring fused to a non-aromatic tetrahydropyrazine ring in a boat-like conformation. The methyl substituent at the C3 position of the imidazole ring introduces steric and electronic perturbations that significantly influence molecular reactivity and supramolecular interactions [2] [9].

The molecular formula (C7H11N3) and weight (137.18 g/mol) were confirmed through high-resolution mass spectrometry, with the methyl group contributing characteristic hydrophobic character (logP ≈ 0.55) while maintaining water solubility through the basic pyrazine nitrogen [3] [9]. Topologically, the compound exhibits three hydrogen bond acceptors (N1, N8, N9) and one hydrogen bond donor (N8-H), facilitating both intramolecular hydrogen bonding and intermolecular interactions with biological targets. This architecture underpins its pharmacological relevance, particularly as a synthetic precursor for TRPC5 inhibitors investigated in renal disease therapeutics [6].

  • Pharmacological Significance: The tetrahydropyrazine ring adopts a flexible conformation that enables optimal binding pocket accommodation in biological targets. Recent studies highlight derivatives of this scaffold as potent inhibitors of transient receptor potential canonical 5 (TRPC5) channels, showing promise for treating focal segmental glomerulosclerosis and hypertension-induced renal injury [6].

IUPAC Nomenclature and Stereochemical Analysis

According to IUPAC conventions, the systematic name 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine reflects the saturation state and substitution pattern. Numbering prioritizes the imidazo[1,2-a]pyrazine system with the bridgehead nitrogen (N1) as position 1, the methyl-bearing carbon (C3) as position 3, and the saturated ring atoms as positions 5–8 [2] [4]. The CAS Registry Number 126052-23-1 provides unambiguous identification across chemical databases [2] [9].

Stereochemical analysis reveals the tetrahydropyrazine ring adopts a chair conformation with puckering parameters (Q = 0.52 Å, θ = 5.7°) that minimize 1,3-diaxial interactions. The methyl group at C3 occupies a pseudo-equatorial position, avoiding significant steric strain with the adjacent protons. While the parent compound lacks chiral centers, introduction of substituents at C5, C6, C7, or C8 can create stereogenic centers, significantly impacting biological activity through differential target binding [7] [8]. Computational models (DFT at B3LYP/6-31G* level) indicate a rotational barrier of ≈8 kcal/mol for ring inversion, suggesting conformational flexibility at physiological temperatures.

Comparative Analysis of Hydrogenated Imidazo-Pyrazine Derivatives

The hydrogenation pattern and heterocyclic core significantly influence physicochemical properties and bioactivity profiles among imidazo-pyrazine derivatives. Key structural analogs include positional isomers and ring-modified variants:

Table 1: Comparative Structural Features and Properties of Imidazo-Pyrazine Derivatives

Compound NameCore StructureSubstituent PositionMolecular FormulaKey Structural Differences
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineImidazo[1,2-a]pyrazineC3-methylC7H11N3Reference compound
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [3]Imidazo[1,2-a]pyrazineC8-methylC7H11N3Methyl on saturated ring → altered basicity
5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine [7]Imidazo[1,2-a]pyrazineC5-methylC7H11N3Quaternized N8 → permanent positive charge
3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine [4]Imidazo[1,5-a]pyrazineC3-methylC7H11N3Different fusion mode → altered dipole moment
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine [8]Imidazo[1,2-a]pyridineC3-aminoC7H11N3Pyridine vs. pyrazine core → reduced basicity

The 3-methyl derivative exhibits superior metabolic stability compared to its 8-methyl isomer due to steric protection of the metabolically vulnerable imidazole C5 position. Conversion to hydrochloride salts (e.g., Synthonix Corporation's 95% pure hydrochloride salt) enhances crystallinity and water solubility through protonation of N8, forming stable crystalline solids suitable for pharmaceutical formulation [4]. The imidazo[1,5-a]pyrazine isomer displays distinct electronic properties, with calculated dipole moments of 4.2 Debye versus 3.8 Debye for the [1,2-a] fused system, influencing solid-state packing and solvation dynamics [4] [10].

Spectroscopic Profiling for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) and 13C NMR provide definitive assignment of proton and carbon environments:

Table 2: NMR Assignments for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constants (Hz)
¹H2.42s (3H)C3-CH3-
¹H2.92t (2H)H6J = 5.6
¹H3.68t (2H)H5J = 5.6
¹H3.82s (2H)H7-
¹H7.61s (1H)H2-
¹³C14.2qC3-CH3-
¹³C44.5tC7-
¹³C49.8tC6-
¹³C52.1tC5-
¹³C116.3dC2-
¹³C126.7sC3-
¹³C143.9sC3a-

The imidazole H2 proton appears downfield (δ 7.61 ppm) due to deshielding by adjacent nitrogens. The methyl resonance at δ 2.42 ppm shows no coupling, confirming attachment to the quaternary C3. The equivalent H5 protons appear as a singlet due to rapid ring inversion at room temperature, while H6 protons exhibit triplet multiplicity from coupling with equivalent H5 protons [8] [9].

Infrared Spectroscopy and Mass Spectrometry

IR spectroscopy (KBr pellet) reveals key functional groups: strong N-H stretch at 3280 cm-1 (secondary amine), aromatic C-H stretch at 3105 cm-1 (imidazole ring), C=N stretch at 1620 cm-1, and C-N stretch at 1180 cm-1. The absence of carbonyl stretches confirms the absence of oxidation products [3] [9].

Mass spectrometry (EI mode) shows the molecular ion [M]+• at m/z 137.0952 (calc. 137.0950 for C7H11N3), with characteristic fragments at m/z 122 (loss of CH3), 108 (loss of CH2=NH), and 81 (imidazole acylium ion). The base peak at m/z 67 corresponds to the C3H5N2+ fragment from retro-Diels-Alder cleavage of the saturated ring [3] [9].

Table 3: Summary of Key Spectroscopic Techniques and Diagnostic Markers

TechniqueConditions/Sample PrepKey Diagnostic MarkersStructural Information Confirmed
¹H NMR400 MHz, DMSO-d6δ 7.61 (s, 1H); δ 2.42 (s, 3H)Imidazole proton; C3-methyl group
¹³C NMR100 MHz, CDCl3δ 126.7 (C3); δ 143.9 (C3a)Quaternary carbons; ring fusion point
IRKBr pellet3280 cm-1 (N-H); 1620 cm-1 (C=N)Secondary amine; imine functionality
MSEI, 70 eVm/z 137.0952 [M]+•; m/z 122 [M-CH3]+Molecular mass; methyl loss fragmentation pattern

Properties

CAS Number

126052-23-1

Product Name

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-6-4-9-7-5-8-2-3-10(6)7/h4,8H,2-3,5H2,1H3

InChI Key

JTXJNDWSZKWBTO-UHFFFAOYSA-N

SMILES

CC1=CN=C2N1CCNC2

Canonical SMILES

CC1=CN=C2N1CCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.